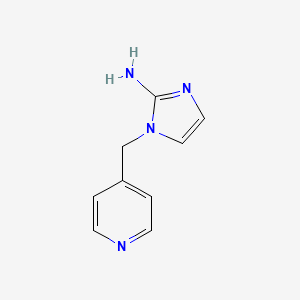

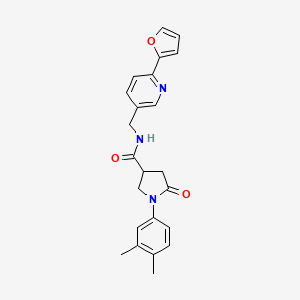

1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of similar compounds often involves the use of classical molecular simulation methods . For example, N-(pyridin-4-yl)pyridin-4-amine and its derivatives were synthesized and their arrangement was studied using these methods .Molecular Structure Analysis

Molecular structure analysis often involves the use of simulation methods to understand the arrangement of molecules . For instance, the intercalated molecules of N-(pyridin-4-yl)pyridin-4-amine and its derivatives were placed between SO3H groups of the host layers .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various processes. For instance, the corrosion inhibitor behavior of 1-((pyridin-2-ylamino)(pyridin-4-yl)methyl)pyrrolidine-2,5-dione on mild steel in hydrochloric acid solution was studied using weight loss, electrochemical experiments, and theoretical calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various methods. For instance, the adsorption and anticorrosion behavior of 1-((pyridin-2-ylamino)(pyridin-4-yl)methyl)pyrrolidine-2,5-dione on mild steel surface in hydrochloric acid solution was studied .Wissenschaftliche Forschungsanwendungen

Direct Route to Fused Imidazo-diazines and Imidazo-pyridines

Pyridinium N-(heteroaryl)aminides, derivatives of 1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine, have been utilized as nucleophilic 1,3-N,N-dipoles in gold-catalyzed formal cycloadditions. This method provides convergent and regioselective access to various imidazo-fused heteroaromatics, showcasing significant tolerance to structural variation and sensitive functional groups. This advancement underscores the compound's role in streamlining the synthesis of complex heterocyclic frameworks (Garzón & Davies, 2014).

One-pot Synthesis of Imidazo[1,2-a]pyridines

A novel, metal-free three-component reaction involving ynals, pyridin-2-amines, and either alcohols or thiols has been developed for the synthesis of imidazo[1,2-a]pyridines. This approach facilitates the formation of C-N, C-O, and C-S bonds, demonstrating the compound's utility in creating complex structures without the need for transition metals (Cao et al., 2014).

Sulfonylation and Domino Reactions

In the context of synthesizing sulfonylated furans or imidazo[1,2-a]pyridines, a metal-free three-component reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been reported. This domino process highlights the compound's role in efficient and novel strategies for preparing sulfonylated derivatives, showing excellent functional group tolerance and efficiency (Cui et al., 2018).

Microwave-assisted Synthesis

A microwave-assisted methodology for synthesizing imidazo[1,2-a]pyridin-2-one derivatives from 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones and pyridin-2-amine represents a convenient operation. This technique underscores the simplicity and efficiency of employing this compound in the rapid synthesis of heterocyclic compounds (Tu et al., 2007).

Cu-Catalyzed Aerobic Oxidative Conditions

The Cu-catalyzed synthesis under aerobic oxidative conditions, using ethyl tertiary amines as carbon sources, has been demonstrated to synthesize 3-formyl imidazo[1,2-a]pyridines efficiently. This reveals a novel activation mode and broad substrate scope, highlighting the compound's versatility in facilitating diverse and valuable product formations (Rao et al., 2017).

Wirkmechanismus

The mechanism of action of similar compounds often involves various biological activities. For instance, the derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(pyridin-4-ylmethyl)imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-12-5-6-13(9)7-8-1-3-11-4-2-8/h1-6H,7H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMLEGFZHWINAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2666877.png)

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one](/img/structure/B2666879.png)

![4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2666889.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(4-methoxythian-4-yl)methyl]propanamide](/img/structure/B2666890.png)

![N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2666892.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2666893.png)

![2-(2-Ethoxyethyl)-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2666894.png)

![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride](/img/structure/B2666900.png)